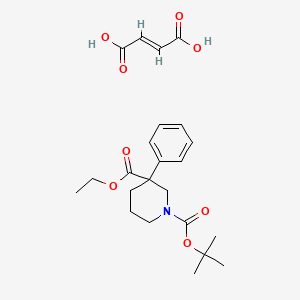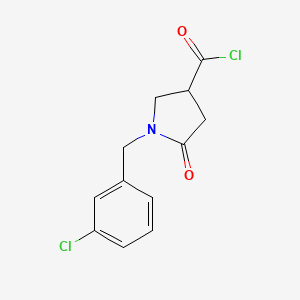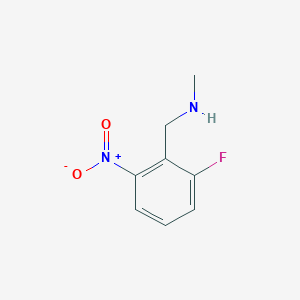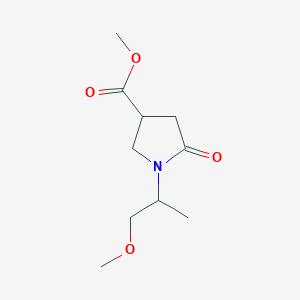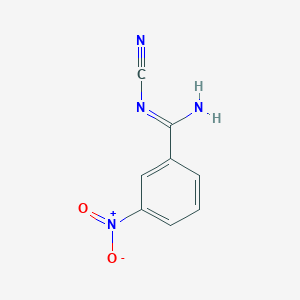![molecular formula C22H27FO2Si B1406901 (2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one CAS No. 1268512-08-8](/img/structure/B1406901.png)
(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one
Vue d'ensemble
Description
(2R)-4-[(tert-Butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one is a complex organic compound that features a cyclohexanone core substituted with a fluorine atom and a tert-butyldiphenylsilyl-protected hydroxyl group
Applications De Recherche Scientifique
(2R)-4-[(tert-Butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of complex molecules and natural product synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
Target of Action
It is known that the compound is used as an additive in high-voltage lithium metal batteries .
Mode of Action
The compound, also known as [tert-butyl(diphenyl)silyl] trifluoromethanesulfonate, acts as an effective additive for high-voltage lithium metal batteries . It can be preferentially reduced on the surface of the lithium anode .
Biochemical Pathways
The compound plays a crucial role in the formation of a flat and dense Solid Electrolyte Interphase (SEI) layer on the lithium anode . The SEI layer’s morphology and chemical properties have a key influence on the electrochemical precipitation of lithium ions on the electrode surface .
Pharmacokinetics
It is known that the compound can inhibit the consumption of the electrolyte and improve the electrochemical reversibility during the lithium plating/stripping process .
Result of Action
The result of the compound’s action is the formation of a flat and dense SEI layer on the lithium anode, which further inhibits the consumption of the electrolyte and improves the electrochemical reversibility during the lithium plating/stripping process . This leads to an increase in the efficiency and lifespan of the lithium metal batteries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through various methods, including the oxidation of cyclohexanol or the hydrogenation of phenol.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base like imidazole or pyridine to form the tert-butyldiphenylsilyl ether.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-[(tert-Butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-4-[(tert-Butyldimethylsilyl)oxy]-2-fluorocyclohexan-1-one: Similar structure but with tert-butyldimethylsilyl instead of tert-butyldiphenylsilyl.
(2R)-4-[(tert-Butyldiphenylsilyl)oxy]-2-chlorocyclohexan-1-one: Similar structure but with a chlorine atom instead of fluorine.
(2R)-4-[(tert-Butyldiphenylsilyl)oxy]-2-bromocyclohexan-1-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of (2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one lies in the combination of the fluorine atom and the tert-butyldiphenylsilyl-protected hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
(2R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-fluorocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO2Si/c1-22(2,3)26(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-17-14-15-21(24)20(23)16-17/h4-13,17,20H,14-16H2,1-3H3/t17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSJGTYAYBXFGD-FXAWDEMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(=O)C(C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CCC(=O)[C@@H](C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B1406818.png)
![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)
![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)

![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)
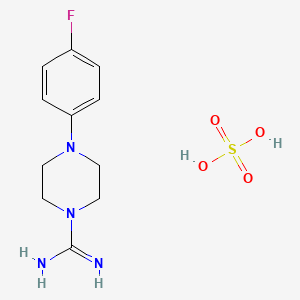
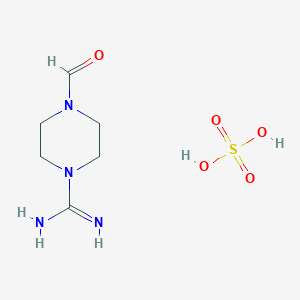
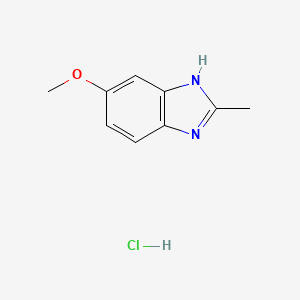
![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)
